molecular formula C6H11ClN4O B13560341 1,3-dimethyl-1H-pyrazole-4-carbohydrazidehydrochloride

1,3-dimethyl-1H-pyrazole-4-carbohydrazidehydrochloride

Cat. No.: B13560341
M. Wt: 190.63 g/mol
InChI Key: NIEQMYWYZJGNEV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride is a pyrazole-based carbohydrazide derivative with a molecular structure characterized by a pyrazole ring substituted with methyl groups at positions 1 and 3, and a carbohydrazide moiety at position 2. This compound is synthesized via condensation reactions involving hydrazide intermediates and ketones or aldehydes, often employing green chemistry protocols such as deep eutectic solvents (DES) for improved efficiency and sustainability . Its hydrochloride form enhances solubility and stability, making it a versatile intermediate in medicinal and agrochemical research.

The compound’s structural features, such as the electron-withdrawing carbonyl group and hydrazide functionality, contribute to its reactivity in nucleophilic substitution and cyclization reactions.

Properties

Molecular Formula

C6H11ClN4O

Molecular Weight

190.63 g/mol

IUPAC Name

1,3-dimethylpyrazole-4-carbohydrazide;hydrochloride

InChI

InChI=1S/C6H10N4O.ClH/c1-4-5(6(11)8-7)3-10(2)9-4;/h3H,7H2,1-2H3,(H,8,11);1H

InChI Key

NIEQMYWYZJGNEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)NN)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid (Key Intermediate)

A patented method (CN114014809A) describes an efficient and scalable synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which is the crucial precursor for carbohydrazide formation:

Step Reagents & Conditions Description
1 Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat at 110-120 °C Condensation and cyclization to form an intermediate compound (Compound A)
2 Compound A, 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8-20 °C Reaction to form hydrazine intermediate (Compound B)
3 Compound B liquid, 15% HCl; heat at 85-90 °C Acidification, isolation, and drying to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

This method offers advantages of high purity (~98.5%), controlled reaction conditions, and scalability to industrial volumes (hundreds of kilograms scale) with good yields.

Conversion to 1,3-Dimethyl-1H-pyrazole-4-carbohydrazide

The conversion of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid or its ester derivatives to the carbohydrazide involves reaction with hydrazine hydrate or methylhydrazine under controlled conditions:

  • Typically, the carboxylic acid or ester is refluxed with hydrazine hydrate in an appropriate solvent (e.g., ethanol or methanol).
  • The reaction proceeds via nucleophilic substitution to form the carbohydrazide.
  • The product is isolated by filtration or crystallization.

Although specific detailed protocols for the hydrochloride salt preparation are less frequently reported, the hydrochloride salt is commonly obtained by treating the free carbohydrazide with hydrochloric acid in an organic solvent, followed by crystallization.

Alternative Synthetic Approaches

Other pyrazole derivatives, such as halogenated analogs (e.g., 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide), have been synthesized via similar carbohydrazide formation routes, indicating the general applicability of hydrazine substitution chemistry for this class of compounds.

Characterization and Purification

  • Purification is typically achieved by recrystallization or chromatography to ensure high purity.
  • Characterization includes NMR (1H, 13C, 15N), IR, MS, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Stage Starting Material Reagents/Conditions Product Notes
1 Ethyl acetoacetate + triethyl orthoformate + acetic anhydride Heat 110-120 °C, reduced pressure distillation 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (Compound A) High purity, scalable
2 Compound A + 40% methylhydrazine + NaOH + toluene 8-20 °C, stirring, layering Hydrazine intermediate (Compound B) Controlled reaction
3 Compound B + 15% HCl 85-90 °C, stirring, centrifugation 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Isolation step
4 Carboxylic acid or ester Hydrazine hydrate, reflux 1,3-Dimethyl-1H-pyrazole-4-carbohydrazide Followed by salt formation
5 Carbohydrazide + HCl Acid treatment 1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride Crystallization

Research Findings and Notes

  • The patented method provides a robust route with good control over reaction conditions and high purity of intermediates, which is critical for downstream applications in agrochemical or pharmaceutical synthesis.
  • Hydrazine-based conversion steps are well-established in the literature for carbohydrazide synthesis but require careful handling due to toxicity and reactivity.
  • Formation of the hydrochloride salt improves compound stability and handling properties.
  • Spectroscopic data from related pyrazole derivatives confirm the structural integrity of the products and provide benchmarks for quality control.
  • Safety considerations include the handling of methylhydrazine and hydrochloric acid, both hazardous reagents requiring appropriate precautions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Efficiency : The use of DES in synthesizing 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives (yield: 85–92%) contrasts with the lower yields (70–80%) observed in traditional methods for 1,3-dimethyl derivatives .
  • Structure-Activity Relationships (SAR) :
    • Methyl groups at N1 and C3 enhance thermal stability but reduce solubility in polar solvents .
    • Chloro or nitrile substituents improve antimicrobial potency by increasing electrophilicity .
  • Limitations : Comparative data on pharmacokinetics and toxicity are scarce. For instance, adamantyl chalcones exhibit higher cytotoxicity (LD₅₀: 50 mg/kg) compared to pyrazole carbohydrazides (LD₅₀: >200 mg/kg) , necessitating further studies.

Data Tables

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide HCl 32 >128 64
2,3-Dihydro-1H-pyrazole-4-carbonitrile 8 16 32
Pyrazoline adamantyl chalcone 16 32 4

Biological Activity

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C6H10N4O·HCl
  • Molecular Weight: 194.63 g/mol
  • IUPAC Name: 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride

The biological activity of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride can be attributed to its interaction with various molecular targets. Pyrazole derivatives are known to modulate enzymes and receptors involved in inflammatory pathways, making them potential candidates for anti-inflammatory and analgesic therapies .

Biological Activities

  • Anti-inflammatory Effects
    • Pyrazole derivatives have demonstrated significant anti-inflammatory activity. For instance, studies indicate that compounds containing the pyrazole structure can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Antioxidant Activity
    • The compound exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress. This activity is essential in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Properties
    • Research has shown that 1,3-dimethyl-1H-pyrazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study published in Pharmaceutical Research evaluated the anti-inflammatory effects of various pyrazole derivatives, including 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride. The results indicated a dose-dependent inhibition of COX enzymes and reduced levels of pro-inflammatory cytokines in vitro .

Case Study 2: Antioxidant Effects

In another investigation featured in the Journal of Medicinal Chemistry, the antioxidant potential of pyrazole derivatives was assessed using DPPH radical scavenging assays. The study found that 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride effectively reduced DPPH levels, indicating strong antioxidant activity .

Case Study 3: Antimicrobial Activity

A recent study highlighted in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis

The following table summarizes the biological activities of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride compared to other known pyrazole compounds.

Compound NameAnti-inflammatoryAntioxidantAntimicrobial
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide hydrochlorideYesYesYes
CelecoxibYesNoNo
PhenylbutazoneYesNoNo
RimonabantYesYesNo

Q & A

Q. What are the optimized synthetic routes for 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride, and how can reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves multi-step reactions. For example, the intermediate 1,3-dimethyl-1H-pyrazole-4-carbohydrazide can be synthesized via refluxing with CS₂ and KOH in ethanol, yielding 89% under controlled conditions . Key factors include:

  • Temperature : Reactions at 0°C followed by reflux (e.g., 8 hours) minimize side products.
  • Acidification : Post-reaction acidification with HCl precipitates the product.
  • Solvent choice : Ethanol is preferred for solubility and ease of removal.
    Methodological improvements include using nanoscale catalysts (e.g., TiO₂) for difluoromethylation in related compounds .

Q. How can spectral data (¹H NMR, ¹³C NMR) resolve structural ambiguities in pyrazole derivatives?

Spectral interpretation is critical. For instance, the ¹H NMR of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide derivatives shows characteristic signals:

  • A singlet at δ 3.95 ppm for the methyl group on the pyrazole ring.
  • A singlet at δ 7.93 ppm for the pyrazole CH proton .
    Discrepancies in peak splitting or shifts may indicate tautomerism or impurities. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) can confirm connectivity in complex analogs .

Q. What purification strategies are effective for isolating 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column chromatography : Silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) resolves structurally similar byproducts .
  • Dry loading : Celite-assisted evaporation minimizes sample loss during flash chromatography .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve discrepancies in molecular geometry?

The SHELX suite is widely used for small-molecule refinement. Key considerations:

  • High-resolution data : Enables precise atomic coordinate determination. For example, SHELXL handles twinned data and anisotropic displacement parameters .
  • Validation tools : CheckCIF reports identify geometric outliers (e.g., bond angles deviating from expected pyrazole ring values).
  • Hydrogen placement : SHELXPRO automates hydrogen positioning in macromolecular interfaces .

Q. What computational methods are suitable for predicting the bioactivity of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide derivatives?

  • Docking studies : Use AutoDock Vina to model interactions with targets like antimicrobial enzymes (e.g., dihydrofolate reductase) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with observed anticancer activity .
  • DFT calculations : Predict reactivity descriptors (e.g., Fukui indices) for electrophilic substitution sites .

Q. How do structural modifications (e.g., difluoromethyl or benzyl groups) alter physicochemical properties?

  • Lipophilicity : Difluoromethyl groups increase logP, enhancing membrane permeability .
  • Solubility : Hydrochloride salts improve aqueous solubility for biological assays .
  • Steric effects : Bulkier substituents (e.g., 4-methylbenzyl) may hinder binding to enzyme active sites .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Standardized assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Dose-response curves : Validate IC₅₀ values with triplicate measurements.
  • Metabolite screening : LC-MS/MS identifies degradation products that may skew results .

Methodological Challenges and Solutions

Q. How to address low yields in Vilsmeier-Haack formylation reactions for pyrazole aldehydes?

  • Optimized reagent ratios : Excess POCl₃/DMF (1.5–2.0 eq) ensures complete conversion .
  • Temperature control : Maintain 0–5°C during reagent addition to prevent exothermic decomposition .
  • Workup : Quench with ice-water to stabilize the aldehyde product .

Q. What analytical techniques validate the absence of regioisomeric byproducts?

  • HPLC-MS : Hypersil GOLD C18 columns with acetonitrile/water gradients separate regioisomers .
  • NOE experiments : Differentiate between substituent positions (e.g., 3,5-dimethyl vs. 4-methyl isomers) .

Q. How to handle hygroscopicity in hydrochloride salts during storage?

  • Desiccants : Store under argon with molecular sieves (3 Å).
  • Lyophilization : Freeze-drying minimizes water content for long-term stability .

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